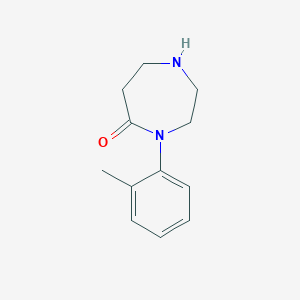

4-(o-Tolyl)-1,4-diazepan-5-one

Description

Contextual Importance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of molecules is of fundamental importance in organic chemistry and biochemistry. ambeed.com Their structural diversity is vast, ranging from simple five- or six-membered rings like pyrrole (B145914) and pyridine (B92270) to more complex fused systems. pharmint.netontosight.ai

The presence of nitrogen atoms imparts unique physicochemical properties to these molecules, such as basicity and the ability to form hydrogen bonds. Current time information in Bangalore, IN. These characteristics are crucial for molecular interactions with biological targets, explaining why nitrogen heterocycles are core components of numerous natural products, including alkaloids, and essential biomolecules like the purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA. Current time information in Bangalore, IN. Consequently, they are considered "privileged structures" in drug discovery, frequently appearing in pharmaceuticals with diverse applications, including as anticancer, antimicrobial, and anti-HIV agents. nih.gov

Overview of the 1,4-Diazepanone Ring System: Structural Features and Chemical Relevance

The 1,4-diazepanone ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a ketone (carbonyl group) at position 5. This structure is a saturated derivative of the more widely known benzodiazepines. vulcanchem.com The core scaffold, ambeed.comCurrent time information in Bangalore, IN.Diazepan-5-one, has a molecular formula of C₅H₁₀N₂O. scbt.comtandfonline.com

The seven-membered ring is not planar and can adopt various conformations, such as chair and boat forms, which influences the spatial arrangement of its substituents and its interaction with biological targets. nih.govresearchgate.net The presence of two nitrogen atoms, one of which is an amide nitrogen and the other an amine nitrogen, provides sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov This structural versatility makes the 1,4-diazepanone scaffold an attractive starting point in medicinal chemistry for developing new therapeutic agents. ontosight.ai

Historical Development and Contemporary Research Trajectories in Diazepanone Chemistry

The chemistry of seven-membered nitrogen heterocycles gained significant momentum with the discovery and development of benzodiazepines like diazepam (Valium) in the 1960s. cdnsciencepub.com This spurred broad interest in related scaffolds, including the 1,4-diazepanones. Early research often focused on their potential as central nervous system (CNS) agents, given their structural similarity to benzodiazepines which are known for their anxiolytic, anticonvulsant, and muscle relaxant properties. ontosight.aivulcanchem.com

Contemporary research has expanded significantly. One major trajectory involves the incorporation of the 1,4-diazepanone core into nucleoside analogues to create novel antibiotics. tandfonline.com The liposidomycins and caprazamycins, for instance, are a class of natural product antibiotics that feature a highly functionalized 1,4-diazepan-2-one (B1253349) system and show activity against bacteria like Mycobacterium tuberculosis by inhibiting the MraY enzyme. nih.govresearchgate.netacs.org Another active area is the development of fused 1,4-diazepanones as constrained peptidomimetics, which are molecules that mimic the structure of peptides. conicet.gov.ar Modern synthetic methods, including solid-phase synthesis and tandem cyclization reactions, are being employed to create complex diazepanone-based molecules efficiently. conicet.gov.arresearchgate.net Furthermore, researchers are exploring 1-aryl-1,4-diazepan-2-one derivatives as potential triple reuptake inhibitors for treating depression. nih.gov

Scope and Focus of Research on 4-(o-Tolyl)-1,4-diazepan-5-one within the Broader Context

Specific research exclusively detailing the synthesis, properties, and biological activity of this compound is not extensively documented in publicly available scientific literature. However, its chemical structure—combining the established 1,4-diazepan-5-one (B1224613) core with an ortho-tolyl group—allows for a scientifically grounded projection of its potential research significance.

The compound is a member of the aryl-diazepanone family. Research on related compounds, such as 2,7-diaryl- ambeed.comCurrent time information in Bangalore, IN.-diazepan-5-ones, has focused on their antimicrobial activities. tandfonline.comscilit.com The introduction of an aryl group to the diazepanone scaffold is a common strategy in drug design to modulate properties like receptor binding affinity and pharmacokinetics.

The substituent in this specific case is an o-tolyl group (a methyl group at the ortho position of the phenyl ring). The position and nature of substituents on the aryl ring are known to be critical for biological activity. For example, studies on tolyl-substituted tropane (B1204802) derivatives have shown that the tolyl group can confer high-affinity binding at dopamine (B1211576) transporters. nih.gov The ortho-methyl group introduces steric bulk and alters the electronic properties of the phenyl ring, which would differentiate its activity from its meta- or para-isomers. The steric hindrance from the ortho-methyl group could influence the molecule's conformational preferences and how it fits into a biological target's binding site.

Given the research trajectories for this class, investigations into this compound would likely explore its potential as a CNS agent (akin to benzodiazepine (B76468) analogues) or as an antimicrobial agent. A comparative analysis with its p-tolyl counterpart, 4-(p-Tolyl)-1,4-diazepan-2-one, would be a logical step to understand the structure-activity relationship (SAR) of the tolyl substituent's position.

Physicochemical and Structural Data of 1,4-Diazepanone Derivatives

Table of Compounds Mentioned

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-(2-methylphenyl)-1,4-diazepan-5-one |

InChI |

InChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12(14)15/h2-5,13H,6-9H2,1H3 |

InChI Key |

DOXKYFUNTSXLAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCNCCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 O Tolyl 1,4 Diazepan 5 One and Analogs

Retrosynthetic Strategies for the 1,4-Diazepan-5-one (B1224613) Core

Retrosynthetic analysis of the 1,4-diazepan-5-one scaffold reveals several key disconnections that guide the design of synthetic routes. A primary strategy involves disconnecting the seven-membered ring to form acyclic precursors. This can be achieved by cleaving one of the amide bonds or by breaking two carbon-nitrogen bonds. These approaches lead to linear precursors that can be cyclized in the final steps of the synthesis. For instance, a common retrosynthetic pathway for 1,4-benzodiazepin-5-ones involves the disconnection to 2-aminobenzamides and a suitable three-carbon synthon. unimi.it

Another powerful retrosynthetic approach involves the use of tandem reactions, where multiple bond-forming events occur in a single pot. For example, the synthesis of fused 1,4-diazepanones has been designed through a tandem N-acyliminium ion cyclization–nucleophilic addition reaction. conicet.gov.ar This strategy allows for the construction of complex polycyclic systems containing the diazepanone core in a highly efficient manner.

Direct Synthesis of 1,4-Diazepanones

The direct synthesis of the 1,4-diazepanone ring can be accomplished through various cyclization and ring expansion strategies. These methods offer convergent and often stereocontrolled access to the desired seven-membered heterocyclic system.

Cyclization Reactions for Seven-Membered Ring Formation.researchgate.netresearchgate.net

The formation of the seven-membered diazepanone ring is a critical step in the synthesis of these compounds. Several cyclization strategies have been developed to achieve this transformation efficiently.

Intramolecular Cyclizations (e.g., Aza-Michael Addition)researchgate.net

Intramolecular aza-Michael addition is a powerful tool for the construction of nitrogen-containing heterocycles. researchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a cyclic system. In the context of 1,4-diazepan-5-one synthesis, a suitably substituted acyclic precursor containing both an amine and an α,β-unsaturated amide can undergo intramolecular cyclization to yield the desired seven-membered ring. researchgate.net The reaction is often promoted by a base and can proceed with high diastereoselectivity, depending on the nature of the substrate and reaction conditions. researchgate.net A one-pot synthetic method for indole (B1671886)/pyrrole-fused 1,4-diazepanone scaffolds has been developed utilizing a sequential amide coupling/intramolecular aza-Michael addition. researchgate.net This strategy has been successfully employed in the automated synthesis of libraries of related sultam scaffolds, highlighting its robustness and applicability in diversity-oriented synthesis. nih.govnih.gov

Intermolecular Condensation Reactionsresearchgate.net

Intermolecular condensation reactions provide a direct route to the 1,4-diazepanone core by combining two or more simpler starting materials. A classic example is the condensation of an o-phenylenediamine (B120857) with a β-keto ester or a similar three-carbon component. nih.govnih.gov This approach is particularly useful for the synthesis of 1,5-benzodiazepines and can be adapted for 1,4-diazepanones. nih.gov The reaction is typically catalyzed by an acid and proceeds through the formation of an imine intermediate, followed by cyclization and dehydration. nih.gov Various catalysts, including solid acid catalysts like H-MCM-22, have been shown to be effective in promoting these condensations under mild conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref |

| o-Phenylenediamine | Ketones | H-MCM-22, acetonitrile, room temp. | 1,5-Benzodiazepines | nih.gov |

| 2-Nitrobenzoyl chloride | α-Aminonitriles | Triethylamine, THF, 0 °C | N-(cyanomethyl)-2-nitrobenzamides | arkat-usa.org |

| 3-Nitrobenzaldehyde | Substituted 1,4-diazepane | - | 3-((1,4-Diazepan-1-yl)methyl)nitrobenzene derivatives | openpharmaceuticalsciencesjournal.com |

Amide Coupling Strategiesresearchgate.net

Amide bond formation is a fundamental transformation in organic synthesis and plays a crucial role in the construction of the 1,4-diazepan-5-one ring. Intramolecular amide coupling, often mediated by palladium or copper catalysts, has emerged as a powerful strategy for the synthesis of these heterocycles. unimi.itsci-hub.se For instance, the intramolecular Buchwald-Hartwig amidation has been successfully applied to the synthesis of 1,4-benzodiazepin-2,5-diones from Ugi four-component reaction products. unimi.it Similarly, a copper-catalyzed intramolecular amidation of a complex vinyl iodide precursor was a key step in the total synthesis of CPZEN-45, a potent antitubercular agent containing a 1,4-diazepin-2-one core. sci-hub.se

Ring Expansion Approaches to Diazepanones

Ring expansion reactions offer an alternative and sometimes more efficient route to medium-sized rings like diazepanones, which can be challenging to form via direct cyclization. These methods typically involve the expansion of a smaller, more readily accessible ring system. A notable example is the Tiffeneau-Demjanov-type ring expansion, which has been used for the stereoselective construction of seven-membered rings. organic-chemistry.org This reaction involves the treatment of a cyclic β-amino alcohol with nitrous acid to generate a diazonium ion, which then undergoes a concerted rearrangement to form the expanded ring. While this specific method is more commonly applied to carbocycles, analogous strategies can be envisioned for the synthesis of diazepanones starting from appropriately substituted five- or six-membered heterocyclic precursors. organic-chemistry.orgnih.gov

| Precursor | Reagents/Conditions | Product | Key Features | Ref |

| Cyclohexanones | α-Alkyldiazoacetates, Lewis acid | Aza- and thiacycloheptanones | Stereoselective, avoids transition metals | organic-chemistry.org |

| Nitro-substituted cyclic sulfonamides | Nitro reduction | Medium-sized ring sulfonamides | Protecting-group-free | nih.gov |

Advanced Synthetic Protocols for Aryl-Substituted 1,4-Diazepan-5-ones

The synthesis of aryl-substituted 1,4-diazepan-5-ones has evolved significantly, moving beyond classical methods to embrace advanced protocols that offer greater efficiency, diversity, and stereochemical control. These methods include multicomponent reactions, transition-metal-mediated routes, and stereoselective strategies.

Multicomponent Reactions (MCRs) and Heteroannulations

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are a powerful tool for rapidly building molecular complexity. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used for synthesizing 1,4-diazepan-5-one scaffolds. nih.gov A convergent approach involves an Ugi reaction to assemble a linear precursor, which then undergoes intramolecular cyclization to form the diazepanone core. smolecule.com This strategy allows for the introduction of various substituents from a diverse set of readily available starting materials, including isocyanides, aldehydes, amines, and carboxylic acids. nih.gov

One specific strategy involves a three-step sequence: an Ugi-4CR using an amine component like methyl anthranilate, followed by the cleavage of a protecting group (e.g., Boc), and subsequent condensation of the unmasked amine with an ester group to forge the 1,4-diazepine ring. nih.gov A variation of this is a two-step process where a Ugi MCR is followed by an intramolecular SN2 reaction to yield 1-sulfonyl 1,4-diazepan-5-ones. nih.gov Azide-based Ugi reactions, such as the Ugi five-center four-component reaction (U-5C-4CR), have also been employed to create fused tetrazolo[1,5-a] benzodiazepines. researchgate.net

Heteroannulation reactions provide another direct route to the diazepinone core. A [4+3] annulation between indoles and β-CF3-1,3-enynes, for instance, delivers fluorine-containing indole-fused 1,4-diazepinones in good to excellent yields under mild, base-promoted conditions. researchgate.net Domino processes, such as those involving the in situ generation of an aza-Nazarov reagent from simple 1,2-diamines, can initiate an intramolecular aza-Michael reaction to form the 1,4-diazepane ring in a step- and atom-economical manner. researchgate.net

| Method | Key Reaction | Starting Materials (Example) | Product Type | Reference |

|---|---|---|---|---|

| Ugi-Based MCR | Ugi-4CR followed by cyclization | Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid | 1,4-Benzodiazepine (B1214927) scaffold | nih.gov |

| Ugi-Based MCR | Ugi-MCR followed by intramolecular SN2 | Varies | 1-Sulfonyl 1,4-diazepan-5-ones | nih.gov |

| Azide Ugi MCR | Ugi 5-center-4-component reaction (U-5C-4CR) | Ketones, sodium azide, ammonium (B1175870) chloride, isonitriles | Tetrazolo[1,5-a] benzodiazepines | researchgate.net |

| Heteroannulation | [4+3] Annulation | Indoles, β-CF3-1,3-enynes | Fluorine-containing indole-fused 1,4-diazepinones | researchgate.net |

| Domino Process | In situ aza-Nazarov generation / aza-Michael addition | 1,2-diamines, alkyl 3-oxohex-5-enoates | 1,4-Diazepanes | researchgate.net |

Palladium-Catalyzed Synthesis and Related Transition Metal-Mediated Routes

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of benzodiazepine (B76468) and diazepanone structures. unimi.it These methods often provide access to compounds that are difficult to prepare otherwise and allow for a high degree of functionalization.

The intramolecular Buchwald-Hartwig amination is one of the most widely applied palladium-catalyzed reactions for forming the 1,4-benzodiazepine ring. unimi.it This reaction is a key step in the synthesis of substituted 1,4-benzodiazepin-2,5-diones from precursors that can themselves be assembled via Ugi reactions. unimi.it Other palladium-catalyzed methods include:

Carboamination: The coupling of amides with aryl bromides using a Pd₂(dba)₃ catalyst and a phosphine (B1218219) ligand can produce 1,4-benzodiazepin-5-ones in good yields. unimi.it

Intramolecular C-H Arylation: This reaction can be used to synthesize tricyclic benzoimidazodiazepine derivatives from imidazole (B134444) precursors using a Pd(OAc)₂ catalyst. unimi.itmdpi.com

Carbonylation: An early application of palladium catalysis involved the carbonylation of o-bromoaniline derivatives to form the 1,4-benzodiazepin-5-one skeleton. unimi.itmdpi.comajrconline.org

Decarboxylative Asymmetric Allylic Alkylation: A modern and powerful method involves the palladium-catalyzed reaction of 1,4-diazepan-5-ones to install gem-disubstituted all-carbon quaternary stereocenters with high enantioselectivity. nih.govcaltech.eduacs.org

Besides palladium, other transition metals are also effective. Copper-promoted alkene diamination has been used to synthesize 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones. researchgate.net Furthermore, the construction of the 1,4-diazepin-2-one core of complex natural product analogs like CPZEN-45 was achieved via an intramolecular amidation of a vinyl iodide, a reaction catalyzed by a Cu(I) salt. researchgate.net Rhodium has been utilized for the asymmetric hydroamination of internal alkynes to afford chiral 3-vinyl-1,4-benzodiazepines. acs.org

| Reaction Type | Metal/Catalyst System | Substrate Type | Product Feature | Reference |

|---|---|---|---|---|

| Decarboxylative Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | 1,4-Diazepan-5-ones | All-carbon quaternary stereocenter | nih.gov |

| Intramolecular Buchwald-Hartwig Amination | Palladium | Ugi-derived precursors | 1,4-Benzodiazepin-2,5-diones | unimi.it |

| Carboamination | Pd₂(dba)₃ / P(4-F-C₆H₄)₃ | Amides and aryl bromides | 1,4-Benzodiazepin-5-ones | unimi.it |

| Intramolecular Amidation | Copper(I) salt | Vinyl iodide precursor | 1,4-Diazepin-2-one core | researchgate.net |

| Asymmetric Hydroamination | Rhodium | Internal alkynes | Chiral 3-vinyl-1,4-benzodiazepines | acs.org |

Stereoselective Synthesis of 1,4-Diazepan-5-one Scaffolds

The biological activity of diazepanone-containing molecules is often dependent on their three-dimensional structure. Consequently, the development of stereoselective synthetic methods to control the chirality of the seven-membered ring is a critical area of research.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.netwikipedia.org In diazepanone synthesis, auxiliaries such as Evans' oxazolidinones can be used to induce enantioselectivity. These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule. researchgate.net Camphorsultam is another effective chiral auxiliary used in various asymmetric transformations, including Michael additions, which can be a key step in building the diazepanone backbone. wikipedia.org

Alternatively, asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For the synthesis of diazepanone scaffolds, catalysts like BINOL-derived phosphoric acids can be used to control stereochemistry. The palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones is a prime example of asymmetric catalysis, where a chiral ligand coordinated to the palladium center dictates the enantioselectivity of the reaction, achieving up to 95% enantiomeric excess (ee). nih.gov

The ring-closing step is often the critical point for establishing the final stereochemistry of the diazepanone scaffold. The choice of reaction conditions and cyclization strategy is paramount. For instance, the stereochemical outcome of ring closure can be influenced by the solvent, with polar aprotic solvents like DMF favoring the formation of specific isomers. Lowering the reaction temperature can also be crucial to prevent epimerization.

Several cyclization strategies offer different levels of stereocontrol:

Mitsunobu Reaction: This reaction has been successfully used to construct the 1,4-diazepanone core in the total synthesis of complex molecules like caprazamycin (B1248949) A. uef.firesearchgate.net However, its success can be highly dependent on the stereochemistry and protecting groups of the linear precursor. researchgate.net

Intramolecular Aza-Michael Addition: A sequential amide coupling/intramolecular aza-Michael addition has been developed as a one-pot method that proceeds with good stereoselectivity to form fused 1,4-diazepanone scaffolds. acs.org

Reductive Amination: Intramolecular reductive amination is another strategy for forming the diazepanone ring, where control of stereochemistry can be achieved through the careful design of the precursor. researchgate.net

The stereochemical integrity of the final product relies heavily on the stereochemistry of the starting materials and the mechanism of the ring-closure reaction. researchgate.net

Novel Reagents and Catalysts in 1,4-Diazepanone Synthesis

Innovation in reagent and catalyst development continues to provide new and more efficient pathways to 1,4-diazepanone derivatives. One notable advancement is the development of transition-metal-free conditions for cyclization. A novel method involves the reaction of α-halogenoacetamides with 1-azadienes to prepare monocyclic 1,4-diazepinones in a single step without the need for a metal catalyst. researchgate.net

The use of novel reagents in domino reactions has also proven effective. For example, a protocol involving the in situ generation of an aza-Nazarov reagent from simple starting materials provides a step- and atom-economical route to 1,4-diazepanes. researchgate.net In the realm of catalysis, the use of inexpensive and robust catalysts like palladium on carbon (Pd/C) for the synthesis of (E)-2-arylmethylidene-1,4-benzodiazepin-5-ones represents a practical and cost-effective alternative to more expensive palladium complexes. unimi.it Furthermore, specific catalyst systems, such as a Cu(I) salt for vinyl halide-amide coupling or an electron-rich p-anisoyl lactam protecting group in palladium-catalyzed alkylations, highlight how tailored reagents and catalysts can be crucial for achieving high yields and selectivities in complex syntheses. nih.govresearchgate.net

Synthetic Routes for the Introduction of the o-Tolyl Moiety at the N4 Position

The formation of the N-aryl bond is the critical step in the synthesis of 4-(o-Tolyl)-1,4-diazepan-5-one. This can be accomplished through several strategic approaches, primarily categorized as direct N-arylation or sequential functionalization pathways.

Direct N-arylation methods involve the formation of the C-N bond between a pre-formed 1,4-diazepan-5-one ring and an o-tolyl source in a single, typically transition-metal-catalyzed, step. The two most prominent strategies for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgresearchgate.netwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orgsnnu.edu.cn It is widely used for the synthesis of aryl amines from aryl halides and primary or secondary amines under relatively mild conditions. organic-chemistry.org For the synthesis of this compound, the reaction would involve coupling 1,4-diazepan-5-one with an o-tolyl halide (e.g., 2-bromotoluene (B146081) or 2-iodotoluene). The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.org The choice of ligand is critical for the reaction's success, with sterically hindered phosphine ligands often providing the best results. snnu.edu.cn

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, typically by coupling an amine with an aryl halide. wikipedia.org While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have been developed that use soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.comorganic-chemistry.org The synthesis of this compound via an Ullmann-type reaction would involve heating 1,4-diazepan-5-one with an o-tolyl halide in the presence of a copper catalyst and a base. nih.gov

The general schemes for these direct arylation strategies are presented below:

Buchwald-Hartwig Amination:

1,4-Diazepan-5-one + 2-Halotoluene --(Pd catalyst, Ligand, Base)--> this compound

Ullmann Condensation:

1,4-Diazepan-5-one + 2-Halotoluene --(Cu catalyst, Ligand, Base)--> this compound

Sequential or multi-step approaches offer an alternative to direct arylation. These routes build the target molecule piece by piece, which can be advantageous if direct arylation proves to be low-yielding or if specific stereochemistry needs to be controlled. One common strategy involves constructing the diazepan-5-one ring from precursors that already contain the required o-tolyl group.

For instance, a plausible route could begin with the alkylation of o-toluidine (B26562) with a suitable three-carbon synthon bearing two leaving groups, followed by reaction with an amino acid derivative and subsequent cyclization. A more direct sequential approach involves the reaction of N-(o-tolyl)ethylenediamine with an α,β-unsaturated ester like ethyl acrylate. The initial Michael addition would be followed by an intramolecular aminolysis (cyclization) to form the 1,4-diazepan-5-one ring system. This method ensures the o-tolyl group is correctly positioned at N4 from the outset.

Another sequential strategy involves the synthesis of a substituted 2,7-diaryl- beilstein-journals.orgnih.gov-diazepan-5-one from a corresponding 2,6-diaryl-piperidin-4-one through a Beckmann rearrangement, often facilitated by a heterogeneous catalyst under microwave irradiation. tandfonline.com While this produces a different substitution pattern, the underlying principle of ring expansion from a precursor is a valid sequential approach. Similarly, other multi-step syntheses of substituted 1,4-diazepan-5-ones have been reported, such as those starting from 2-nitrobenzoic acid and α-aminonitriles, which could be adapted for the synthesis of the target compound. arkat-usa.org

The efficiency of synthetic routes, particularly metal-catalyzed reactions, is highly dependent on the specific conditions employed. Optimization of parameters such as the catalyst, ligand, base, solvent, and temperature is crucial for maximizing product yield and purity. While specific optimization data for the synthesis of this compound is not extensively published, data from analogous N-arylation reactions provide a clear framework for this process.

For example, in copper-catalyzed N-arylation reactions, a systematic variation of the copper source, ligand, base, and solvent is performed to identify the optimal combination. beilstein-journals.orgnih.govacademie-sciences.fr The tables below show representative data from optimization studies for analogous C-N cross-coupling reactions, illustrating the impact of different reaction components on the yield of the N-arylated product. These examples serve as a model for how the synthesis of this compound would be optimized.

Table 1: Optimization of Copper-Catalyzed N-Arylation Conditions (Analogous System) This table illustrates the effect of varying the copper catalyst and solvent on the yield of a model N-arylation reaction between an aniline (B41778) and an iodonium (B1229267) ylide. beilstein-journals.org

| Entry | Copper Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cu(OTf)₂ (5) | DCE | RT | 12 | 15 |

| 2 | Cu(OTf)₂ (10) | DCE | RT | 12 | 35 |

| 3 | CuI (10) | DCE | RT | 12 | 25 |

| 4 | Cu₂O (10) | DCE | RT | 12 | 20 |

| 5 | CuSO₄·5H₂O (10) | DCE | RT | 12 | 45 |

| 6 | CuSO₄·5H₂O (10) | CH₃CN | RT | 12 | 30 |

| 7 | CuSO₄·5H₂O (10) | H₂O | RT | 12 | 72 |

| 8 | CuSO₄·5H₂O (10) | H₂O | 80 | 6 | 91 |

Data derived from a representative copper-catalyzed N-arylation study. beilstein-journals.org Conditions: Aniline (0.2 mmol), Iodonium Ylide (0.24 mmol), Solvent (2 mL). RT = Room Temperature.

Table 2: Optimization of Palladium-Catalyzed N-Arylation Conditions (Analogous System) This table demonstrates the optimization of a palladium-catalyzed Buchwald-Hartwig amination, screening various ligands and bases for the coupling of an amine with an aryl iodide. academie-sciences.fr

| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | L₁ | K₂CO₃ | 100 | 24 | 65 |

| 2 | L₂ | K₂CO₃ | 100 | 24 | 70 |

| 3 | L₃ | K₂CO₃ | 100 | 24 | 82 |

| 4 | L₄ | K₂CO₃ | 100 | 24 | 0 |

| 5 | L₅ | K₂CO₃ | 100 | 24 | 75 |

| 6 | L₃ | Cs₂CO₃ | 100 | 24 | 90 |

| 7 | L₃ | Na₂CO₃ | 100 | 24 | 55 |

| 8 | L₃ | Cs₂CO₃ | 120 | 24 | 95 |

Data derived from a representative palladium-catalyzed N-arylation study. academie-sciences.fr Conditions: Bis(indolyl)methane (1.0 mmol), 4-iodotoluene (B166478) (1.0 mmol), Cu(OAc)₂ (1 mmol), Ligand, Base in 3.0 mL of solvent under N₂ atmosphere.

These tables highlight that a judicious selection of reaction parameters is essential for achieving high efficiency in the synthesis of N-arylated compounds. For the preparation of this compound, a similar systematic approach would be employed to identify the optimal conditions for the key C-N bond-forming step.

Chemical Reactivity and Transformation Mechanisms of 4 O Tolyl 1,4 Diazepan 5 One

Reactivity at the Carbonyl Group (C5-one)

The carbonyl group at the C5 position is a primary site for chemical reactions, characteristic of amide and ketone functionalities. cymitquimica.com

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A significant reaction in this class is the reduction of the lactam. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the C5-carbonyl group completely to a methylene (B1212753) group, yielding the corresponding 1,4-diazepane. This transformation is a key step in modifying the diazepanone core. nih.gov For instance, a similar diazepanone was selectively debenzoylated and then reduced with LiAlH₄ to produce the diazepane with a free secondary amine, demonstrating the utility of this reaction in multistep synthesis. nih.gov

Interactive Table: Nucleophilic Addition at C5-one

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| N-Benzoyl-diazepanone | 1. Base (for debenzoylation) 2. LiAlH₄ | 1,4-Diazepane | nih.gov |

Condensation reactions at the carbonyl group, while less common for amides compared to ketones, can occur under specific conditions. Reactions with aldehydes or ketones can lead to the formation of imines or related adducts. smolecule.com For example, the related 1,4-benzodiazepine-3-ones have been synthesized from 2-chloro-N-(2-nitrobenzyl)acetamides through a reductive cyclization process. researchgate.net While direct examples for 4-(o-Tolyl)-1,4-diazepan-5-one are not extensively documented, the general reactivity of the 1,4-diazepan-5-one (B1224613) scaffold suggests that such transformations are feasible. ambeed.com

Reactivity of the Nitrogen Atoms (N1 and N4)

The two nitrogen atoms in the diazepanone ring exhibit different reactivity. The N1 atom is part of the amide (lactam) functionality, making it less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. The N4 atom, being a tertiary amine, is more nucleophilic and readily participates in reactions with electrophiles.

N-functionalization is a common strategy to create derivatives of diazepanones. ekb.eg

N-Acylation: The N1-amide position can be acylated, often requiring strong bases to first deprotonate the nitrogen. For instance, an electron-rich p-anisoyl group has been used as a protecting group on the lactam nitrogen to influence the stereoselectivity of other reactions on the molecule. nih.gov

N-Alkylation: The N4-tertiary amine is a prime site for alkylation. However, direct alkylation can be challenging. More sophisticated methods, such as palladium-catalyzed allylic alkylation, have been developed to introduce substituents. nih.govcaltech.edu In a related system, N-methylpiperazine was used to introduce a piperazine (B1678402) ring via nucleophilic substitution, highlighting a common method for N-functionalization. mdpi.com Alkylation of a secondary amine on the diazepanone ring has been achieved as part of a multi-step synthesis. nih.gov

Interactive Table: N-Functionalization Reactions

| Position | Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N1 | N-Acylation | p-Anisoyl chloride, Base | N1-acylated diazepanone | nih.gov |

| N4 | N-Alkylation | Alkyl halide | Quaternary ammonium (B1175870) salt (see 3.2.2) | ekb.eg |

The N4 tertiary amine can react with alkyl halides to form a quaternary ammonium salt. This reaction introduces a permanent positive charge into the molecule, significantly altering its physical and chemical properties. This is a standard reaction for tertiary amines, and while specific examples for this compound are not detailed in the provided literature, the principle is well-established for similar heterocyclic systems.

Transformations Involving the 1,4-Diazepanone Ring System

The entire seven-membered ring can undergo significant transformations, such as ring-opening or rearrangements, often under specific catalytic or harsh conditions.

Ring-Opening: The amide bond within the lactam can be cleaved through hydrolysis, typically under strong acidic or basic conditions, to yield an amino acid derivative. ambeed.com This opens the seven-membered ring.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation: A powerful method has been developed for the enantioselective synthesis of gem-disubstituted diazepanones. nih.gov This reaction involves a palladium catalyst and proceeds via an intermediate where the diazepanone ring acts as a nucleophile, demonstrating a sophisticated transformation that maintains the core ring structure while adding complexity. nih.gov

Ring Expansion/Contraction: While not directly reported for this specific compound, related heterocyclic systems can undergo rearrangements. For example, some benzodiazepines can be synthesized via Pictet-Spengler type reactions, which involve the formation of a new ring fused to the existing one. researchgate.net

These varied reaction pathways highlight the synthetic versatility of the this compound scaffold, allowing for its modification at the carbonyl group, the nitrogen atoms, and the ring system as a whole to generate a diverse range of chemical structures. nih.govdntb.gov.ua

Ring Opening Reactions

The seven-membered diazepanone ring contains an amide bond that is susceptible to cleavage under various conditions, leading to linear amino acid or amino amine derivatives.

Hydrolysis: Like other lactams, the amide bond in this compound can be hydrolyzed under either acidic or basic aqueous conditions. libretexts.org This reaction breaks the C(5)-N(4) amide bond, opening the seven-membered ring. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The result of this ring-opening is the formation of a linear amino acid derivative, specifically 3-((2-(o-tolylamino)ethyl)amino)propanoic acid. These reactions often require elevated temperatures to proceed at a significant rate. libretexts.org

Reductive Cleavage: While strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce a lactam to the corresponding cyclic diamine without opening the ring, specific conditions can lead to cleavage. libretexts.org However, ring-opening polymerization of related lactams is a known process, suggesting that under certain catalytic conditions, the ring can be opened to form polyamide structures. acs.org For the specific title compound, this would involve cleavage of the amide bond to generate a reactive intermediate that could polymerize. More direct reductive cleavage to an amino alcohol is less common for simple lactams but can be achieved with specialized reagents.

Table 1: Ring Opening Reactions of this compound

| Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Δ | 3-((2-(o-Tolylamino)ethyl)amino)propanoic acid | Cleavage of the C5-N4 amide bond. |

| Basic Hydrolysis | NaOH (aq), Δ | Sodium 3-((2-(o-tolylamino)ethyl)amino)propanoate | Saponification of the amide bond. |

Ring Contraction and Expansion Rearrangements

Rearrangements of the diazepanone skeleton can lead to smaller or larger ring systems, driven by the formation of more stable structures.

Ring Expansion to Diazepanones: The formation of the 1,4-diazepan-5-one ring system itself is often achieved through a ring expansion reaction. A common method is the Beckmann rearrangement of a substituted piperidin-4-one oxime. tandfonline.com For instance, the oxime of a 2,6-diarylpiperidin-4-one rearranges under acidic or microwave-assisted conditions to yield a 2,7-diaryl-1,4-diazepan-5-one. tandfonline.com This highlights a key synthetic route to the core structure and indicates the relative stability of the seven-membered ring compared to its six-membered precursor under these conditions.

Ring Contraction from Diazepanones: The 1,4-diazepane ring system can undergo contraction to form more stable five- or six-membered rings. A notable example is the ring contraction of a related 6-hydroxy-1,4-diazepan-2-one derivative under Mitsunobu reaction conditions. researchgate.net This reaction did not yield the expected inverted product but instead a ring-contracted 1,4-piperazine-2-one. researchgate.net The proposed mechanism involves the activation of the hydroxyl group, followed by a transannular nucleophilic attack by the nitrogen at the N-4 position, displacing the activated hydroxyl group and leading to a bicyclic intermediate which then rearranges to the contracted piperazine ring. While the title compound lacks a C-6 hydroxyl group, the potential for transannular participation of the N-1 nitrogen in reactions involving substitution at C-2 or C-3 remains a plausible pathway for rearrangement. Studies on related benzodiazepines have also shown ring contraction upon fragmentation in mass spectrometry, particularly for 3-hydroxy substituted derivatives. researchgate.net

Table 2: Ring Contraction and Expansion Rearrangements

| Transformation | Starting Material Type | Reagents & Conditions | Product Type | Mechanism |

|---|---|---|---|---|

| Ring Expansion | Substituted Piperidin-4-one Oxime | Acid catalyst (e.g., NaHSO₄), Δ or MW | 1,4-Diazepan-5-one | Beckmann Rearrangement tandfonline.com |

| Ring Contraction | 6-Hydroxy-1,4-diazepan-2-one | DEAD, PPh₃ | 1,4-Piperazine-2-one | Transannular N₄-attack researchgate.net |

Specific Reactivity of the o-Tolyl Substituent

The o-tolyl group attached to the N-4 nitrogen is not merely a passive substituent. Its aromatic ring and methyl group can participate in a variety of reactions, although the reactivity is modulated by the electronic influence of the diazepanone ring to which it is attached.

Electrophilic Aromatic Substitution on the o-Tolyl Ring

The o-tolyl ring is activated towards electrophilic aromatic substitution (EAS) by two ortho, para-directing groups: the methyl group and the N-lactam group. wikipedia.org The N-atom's lone pair donates electron density into the ring, activating it, though this effect is somewhat attenuated by the adjacent electron-withdrawing carbonyl group of the lactam. libretexts.org

The substitution pattern is determined by the combined directing effects of these two groups. The N-lactam is at position C-1' and the methyl group is at C-2'.

The N-lactam group directs incoming electrophiles to its ortho (C-6') and para (C-4') positions.

The methyl group directs to its ortho (C-3') and para (C-5') positions.

The positions C-4' and C-5' are strongly activated. The positions C-3' and C-6' are also activated but may be subject to steric hindrance from the adjacent methyl group and the bulky diazepanone ring, respectively. Therefore, electrophilic attack is most probable at the C-4' and C-5' positions, leading to a mixture of products.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. wikipedia.org The reaction is expected to yield primarily a mixture of 4-(5-nitro-2-tolyl)-1,4-diazepan-5-one and 4-(4-nitro-2-tolyl)-1,4-diazepan-5-one. Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would result in electrophilic bromination at the same activated positions of the aromatic ring. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on the o-Tolyl Ring

| Reaction | Reagents | Probable Major Products | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(5-Nitro-2-tolyl)-1,4-diazepan-5-one | C-5' (para to methyl) |

| 4-(4-Nitro-2-tolyl)-1,4-diazepan-5-one | C-4' (para to N-lactam) | ||

| Bromination | Br₂, FeBr₃ | 4-(5-Bromo-2-tolyl)-1,4-diazepan-5-one | C-5' (para to methyl) |

| 4-(4-Bromo-2-tolyl)-1,4-diazepan-5-one | C-4' (para to N-lactam) |

Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the aromatic ring is a "benzylic" position and is susceptible to specific side-chain functionalization reactions, typically proceeding via radical mechanisms. masterorganicchemistry.com

Radical Halogenation: Benzylic bromination is a highly selective reaction that can be achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). chemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 4-(2-(bromomethyl)phenyl)-1,4-diazepan-5-one. This product is a versatile intermediate for further synthesis, as the bromine is a good leaving group for nucleophilic substitution reactions. gla.ac.uk It is crucial to use radical conditions to avoid competitive electrophilic bromination on the activated aromatic ring. masterorganicchemistry.com

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating. chemistrysteps.com This would convert the o-tolyl group into a 2-(4,5-dihydro-1H-1,4-diazepine-1(2H)-yl)benzoic acid moiety. This harsh reaction requires that the diazepanone ring be stable under the strong oxidizing and acidic or basic conditions employed. The aliphatic C-H bonds in the diazepine (B8756704) ring could also be susceptible to oxidation, potentially leading to side products or decomposition.

Table 4: Functionalization Reactions of the o-Tolyl Methyl Group

| Reaction Type | Reagents & Conditions | Product | Mechanism |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, Δ | 4-(2-(Bromomethyl)phenyl)-1,4-diazepan-5-one | Free Radical masterorganicchemistry.comchemistrysteps.com |

| Benzylic Oxidation | KMnO₄, NaOH (aq), Δ; then H₃O⁺ | 2-(5-Oxo-1,4-diazepan-1-yl)benzoic acid | Oxidation chemistrysteps.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 O Tolyl 1,4 Diazepan 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-(o-Tolyl)-1,4-diazepan-5-one provides critical insights into its proton framework. The aromatic protons of the o-tolyl group typically appear as a complex multiplet in the range of δ 7.05–7.25 ppm, integrating to four protons. The methyl protons of the tolyl group exhibit a characteristic singlet at approximately δ 2.22 ppm. biointerfaceresearch.com

Within the diazepanone ring, the methylene (B1212753) protons (NCH₂) adjacent to the nitrogen atoms resonate as multiplets around δ 3.24–3.70 ppm. rsc.org The proton attached to the nitrogen (N-H) of the amide functionality can often be observed as a broad singlet, for instance, around δ 6.56 ppm, though its chemical shift and appearance can be highly dependent on solvent and concentration. rsc.org The integration of these signals corresponds to the number of protons in each unique chemical environment, confirming the presence of all constituent protons of the molecule. Coupling patterns, where observable, provide information on the connectivity between adjacent non-equivalent protons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.05–7.25 | m | 4H | Ar-H (o-tolyl) |

| 6.56 | br s | 1H | N-H (amide) |

| 3.67–3.70 | m | 2H | NCH₂ |

| 3.24 | m | 2H | NCH₂ |

| 2.22 | s | 3H | Ar-CH₃ |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the lactam ring is a key diagnostic signal, typically appearing significantly downfield, for instance at δ 170.6 ppm. rsc.org The aromatic carbons of the o-tolyl group resonate in the typical aromatic region of δ 124.7–142.2 ppm. rsc.org The methyl carbon of the tolyl group gives a signal in the aliphatic region, often around δ 20.6 ppm. biointerfaceresearch.com

The methylene carbons of the diazepanone ring show characteristic signals in the aliphatic region, for example at δ 45.5 and 46.3 ppm. rsc.org These distinct resonances for the diazepanone ring and the o-tolyl moiety confirm the presence of these structural components.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Assignment |

| 170.6 | C=O (amide) |

| 142.2, 140.5, 129.4, 128.5, 127.8, 125.3, 124.7 | Ar-C (o-tolyl) |

| 46.3, 45.5 | NCH₂ |

| 20.6 | Ar-CH₃ |

Note: The exact chemical shifts can vary based on the solvent and the specific NMR instrument used.

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of the structure and conformation of this compound. creative-biostructure.comarxiv.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. creative-biostructure.com It would show correlations between the adjacent methylene protons within the diazepanone ring, helping to trace the connectivity of the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. creative-biostructure.com It allows for the definitive assignment of which protons are attached to which carbon atoms by showing a cross-peak for each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC can show correlations from the aromatic protons of the tolyl ring to the nitrogen-bearing carbon of the diazepanone ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations can help to elucidate the preferred conformation of the flexible diazepanone ring and the relative orientation of the o-tolyl group.

Infrared (IR) Spectroscopy for Identification of Functional Groups (e.g., C=O, N-H)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgmdpi.com For this compound, the IR spectrum would be characterized by several key absorption bands.

A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1640-1680 cm⁻¹. arkat-usa.org The N-H stretching vibration of the amide gives rise to a moderate to strong band, usually in the region of 3200-3400 cm⁻¹. arkat-usa.org The C-H stretching vibrations of the aromatic (o-tolyl) and aliphatic (diazepanone ring) portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. openpharmaceuticalsciencesjournal.com The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3400 | N-H Stretch (amide) |

| 3000-3100 | C-H Stretch (aromatic) |

| 2850-2960 | C-H Stretch (aliphatic) |

| 1640-1680 | C=O Stretch (amide) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. mdpi.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable clues about the structure. Common fragmentation pathways might include the loss of the tolyl group, cleavage of the diazepanone ring, or loss of the carbonyl group as carbon monoxide.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. arkat-usa.org This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₁₂H₁₆N₂O), the calculated exact mass can be compared to the experimentally determined value from HRMS to unequivocally confirm its molecular formula. rsc.org

X-ray Crystallography for Solid-State Molecular Geometry

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Specific data tables for bond lengths, bond angles, and torsion angles of this compound are not available.

Conformational Analysis of the Seven-Membered Ring in the Solid State

A detailed conformational analysis of the seven-membered ring for this specific compound cannot be conducted without crystallographic data. While related structures often exhibit a chair-like conformation, this cannot be confirmed for this compound.

Intermolecular Interactions and Crystal Packing

Should the crystallographic data for this compound become publicly available in the future, a comprehensive and scientifically accurate article as per the requested outline could be generated.

Computational Chemistry and Theoretical Studies of 4 O Tolyl 1,4 Diazepan 5 One

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the prediction of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

DFT is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Furthermore, DFT calculations can elucidate the electronic properties, which are key to understanding a molecule's reactivity and spectroscopic behavior. For a molecule like 4-(o-Tolyl)-1,4-diazepan-5-one, DFT would be instrumental in understanding how the o-tolyl group influences the geometry and electronics of the diazepan-5-one core.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of electronic properties. For this compound, such calculations would offer a detailed picture of its electronic landscape.

Conformational Analysis and Energy Landscapes of the Diazepanone Ring

The seven-membered diazepanone ring is conformationally flexible. Conformational analysis is a critical step in understanding the behavior of such molecules, as different conformations can have distinct biological activities. Theoretical methods can be used to map the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. This would reveal the preferred shapes of the this compound molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. An analysis of the HOMO and LUMO of this compound would provide insights into its potential reaction pathways.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map of this compound would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide a dynamic picture of a molecule's behavior in different environments, such as in solution or interacting with a biological target. For this compound, MD simulations could be used to study its conformational dynamics, solvation properties, and potential binding modes with receptors.

While the specific application of these powerful computational tools to this compound has not been documented in available literature, the methodologies described above represent the standard and essential approaches that would be used to characterize this compound theoretically. Such studies would be invaluable for a deeper understanding of its chemical properties and for guiding future research into its potential applications.

Exploration of Conformational Space and Dynamics in Solution

The seven-membered ring of the 1,4-diazepan-5-one (B1224613) core in this compound allows for a flexible structure with multiple possible conformations. Computational methods are employed to explore this conformational space to identify the most stable geometries and understand the dynamics of their interconversion in solution.

To systematically explore the conformational space, methods such as molecular mechanics force fields followed by higher-level quantum mechanical calculations, like Density Functional Theory (DFT), are utilized. These calculations can generate a potential energy surface, mapping the energy of the molecule as a function of its geometry. The results of such an analysis for a related series of compounds, n,n'-(Alkanediyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, have shown a tendency for the formation of π–π interactions between aromatic rings, which can influence the conformational preferences. mdpi.com

The following table illustrates a hypothetical energy profile for the different conformers of this compound, as would be determined by computational methods.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (equatorial o-tolyl) | 0.00 | C2-N1-C7-C6: -65.4, C3-N4-C5-C6: 58.2 |

| Boat | 4.5 | C2-N1-C7-C6: 0.5, C3-N4-C5-C6: -1.2 |

| Twist-Boat | 3.8 | C2-N1-C7-C6: 35.1, C3-N4-C5-C6: -40.7 |

| Chair (axial o-tolyl) | 6.2 | C2-N1-C7-C6: -68.1, C3-N4-C5-C6: 60.5 |

Note: The data in this table is illustrative and based on typical findings for similar heterocyclic systems. Specific values for this compound would require dedicated computational studies.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org Computational models can account for solvent effects through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good approximation of the electrostatic interactions between the solute and the solvent. For this compound, moving from a non-polar to a polar solvent would be expected to stabilize conformations with a larger dipole moment.

Explicit solvent models involve including a number of solvent molecules around the solute in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations with explicit solvent can be used to study the dynamic behavior of the molecule and the conformational equilibria in different solvents. rsc.org For instance, a computational study on a peptide demonstrated that its conformational profile shifted from helical in chloroform (B151607) to a mix of β-hairpin and other structures in more polar solvents like DMSO and methanol. rsc.org

A hypothetical summary of the predicted most stable conformer in different solvents is presented below.

| Solvent | Dielectric Constant | Predicted Predominant Conformer |

| Chloroform | 4.8 | Chair (equatorial o-tolyl) |

| Dichloromethane | 9.1 | Chair (equatorial o-tolyl) |

| Acetonitrile | 37.5 | Chair (equatorial o-tolyl) with slight geometric adjustments |

| Water | 80.1 | Potential for stabilization of more polar boat-like conformers |

Note: This table is illustrative. The actual conformational preferences would be determined by the balance of intramolecular forces and solute-solvent interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the origins of selectivity.

Transition State Characterization and Activation Energies

The synthesis of 1,4-diazepan-5-ones often involves cyclization reactions. Computational modeling can be used to map out the energy profile of these reactions, identifying the transition states and intermediates. By calculating the energies of these species, the activation energy for each step can be determined, providing a quantitative measure of the reaction's feasibility.

For example, in a hypothetical intramolecular cyclization to form the diazepanone ring, a key step would be the nucleophilic attack of a nitrogen atom on a carbonyl group or an electrophilic carbon center. DFT calculations can be used to locate the transition state for this ring-closing step. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. A computational study on the Grignard reaction of N-(Aryl)imino-Acenapthenone involved the use of DFT to probe the stability of intermediates and suggest a probable transition state. researchgate.net

An illustrative energy profile for a key synthetic step is shown in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -20.3 |

Note: The energy values are hypothetical and would need to be calculated for the specific reaction leading to this compound.

Elucidation of Regio- and Stereoselectivity in Synthetic Pathways

Many synthetic routes to substituted diazepanones can lead to the formation of regioisomers or stereoisomers. Computational modeling can be instrumental in understanding and predicting the observed selectivity. rsc.org

For instance, if a synthetic step involves the reaction of an unsymmetrical precursor, calculations of the activation energies for the competing pathways leading to different regioisomers can reveal the most favorable route. This approach has been successfully applied to understand regioselectivity in enzymatic reactions, where molecular dynamics simulations suggested a correlation between regiopreference and the distance between the substrate and the catalytic residue. rsc.org

In the context of stereoselectivity, computational models can be used to rationalize the preferential formation of one stereoisomer over another. This is often achieved by comparing the energies of the diastereomeric transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product. A computational model has been developed to predict the enantioselectivity of lipase-catalyzed reactions of secondary alcohols by correlating the observed selectivity with the calculated distance between the substrate and the active site histidine in the enzyme-substrate complex. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. These predictions are valuable for structure elucidation and for confirming the identity of synthesized compounds.

The prediction of NMR chemical shifts for a molecule like this compound would typically involve a multi-step process. First, a conformational search and geometry optimization are performed to identify the low-energy conformers. Then, for each conformer, the NMR shielding tensors are calculated using a suitable quantum mechanical method, often DFT with a functional and basis set optimized for NMR calculations. The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for the individual conformers. github.io Recent advancements have also incorporated machine learning algorithms to improve the accuracy of these predictions. nih.gov

A comparison of hypothetical experimental and predicted ¹H NMR chemical shifts is presented in the table below.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-2 (axial) | 2.85 | 2.88 |

| H-2 (equatorial) | 3.10 | 3.12 |

| H-3 (axial) | 2.65 | 2.67 |

| H-3 (equatorial) | 2.90 | 2.93 |

| H-6 (axial) | 3.50 | 3.53 |

| H-6 (equatorial) | 3.75 | 3.78 |

| H-7 (axial) | 3.20 | 3.24 |

| H-7 (equatorial) | 3.45 | 3.49 |

| o-Tolyl-CH₃ | 2.30 | 2.32 |

| o-Tolyl-Ar-H | 7.10-7.35 | 7.12-7.38 |

Note: The presented chemical shifts are illustrative. Accurate predictions require specific calculations for this compound.

Synthesis and Characterization of Derivatives and Analogs of 4 O Tolyl 1,4 Diazepan 5 One

Modification of the 1,4-Diazepan-5-one (B1224613) Ring System

The seven-membered diazepanone ring offers multiple sites for chemical modification, allowing for the introduction of various substituents to alter its physicochemical and biological properties. Research has focused on substitutions at the carbon and nitrogen atoms of the heterocyclic ring.

Substitution at C2, C3, C6, and C7 Positions

Substitution at the carbon atoms of the 1,4-diazepan-5-one ring has been a key strategy for creating structural diversity. Synthetic routes have been developed to introduce substituents at positions C2, C3, and C7, often leading to complex, multi-substituted molecules.

One approach involves the Schmidt rearrangement to synthesize a series of r-2,c-7-diaryl-1,4-diazepan-5-ones. Current time information in Bangalore, IN. These syntheses have yielded compounds with various aryl groups at the C2 and C7 positions, and their conformations have been studied using NMR and X-ray crystallography, revealing a preference for a chair conformation with equatorial orientations of the substituents. Current time information in Bangalore, IN.

Further elaboration of the ring has been achieved to produce analogs such as 3-methyl-2,7-diphenyl-1,4-diazepan-5-one. mdpi.com The synthesis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one demonstrates the feasibility of incorporating multiple substituents at C2, C3, and C7. acs.orgscilit.com In this specific derivative, the seven-membered diazepane ring adopts a chair conformation, with the 4-chlorophenyl groups at C2 and C7 occupying equatorial positions. acs.orgcore.ac.uk One methyl group at the C3 position is in an axial position, while the other is equatorial. acs.org

The synthesis of trisubstituted 1,4-diazepine rings has also been described, highlighting methods that allow for the introduction of different chiralities and the diversification of side chains at these carbon positions. orcid.org For example, a dipeptidomimetic based on a 1,4-diazepan-3-one core was synthesized with substitutions at the C2 and C5 positions, demonstrating the versatility of these synthetic routes for creating novel molecular scaffolds. orcid.org

| Position(s) | Substituent(s) | Synthetic Method | Key Findings | Reference(s) |

| C2, C7 | Diaryl (e.g., phenyl, substituted phenyl) | Schmidt Rearrangement | Prefers chair conformation with equatorial aryl groups. | Current time information in Bangalore, IN. |

| C2, C7, C3 | 2,7-Diphenyl, 3-Methyl | Multi-step synthesis from 3-alkyl-2,6-diarylpiperidin-4-one. | Creates analogs of known biologically active compounds. | mdpi.com |

| C2, C7, C3 | 2,7-Bis(4-chlorophenyl), 3,3-Dimethyl | Not specified | Chair conformation with equatorial aryl groups and one axial/one equatorial methyl group. | acs.orgscilit.com |

| C2, C5 | Benzyl (B1604629), tert-Butyloxycarbonyl | Reductive alkylation followed by cyclization. | Creates conformationally constrained dipeptidomimetic scaffolds. | orcid.org |

Nitrogen Atom Substitutions (beyond o-Tolyl)

Simple modifications include acetylation, leading to compounds like 1-Acetyl-1,4-diazepan-5-one, which is synthesized through the formation of the diazepane ring followed by an acetylation reaction using reagents like acetic anhydride (B1165640). nih.gov More complex groups have also been attached. For instance, N-alkylation has been performed by reacting the diazepan-5-one with moieties like 7-(4-bromobutoxy)-3,4-dihydro-2-(1H)-quinolinone to yield elaborate structures. mdpi.comresearchgate.net

Other synthetic efforts have focused on attaching larger, more complex groups. A series of N-(4,5-dihydro-1-methyl- derpharmachemica.comnih.govconicet.gov.artriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- derpharmachemica.comconicet.gov.ardiazepan-1-yl)acetamides was synthesized, demonstrating the introduction of a substituted benzyl group at the N1 position. Additionally, acylation with groups such as 3,5-bis(trifluoromethyl)benzoyl chloride has been reported, yielding compounds like 1-(3,5-bis(trifluoromethyl)benzoyl)-4-(4-chlorophenyl)-1,4-diazepan-5-one. These modifications highlight the versatility of the diazepan-5-one scaffold in accommodating a wide range of functional groups at its nitrogen atoms.

| Position | Substituent | Synthetic Method | Compound Example | Reference(s) |

| N1 | Acetyl | Acetylation with acetic anhydride or acetyl chloride. | 1-Acetyl-1,4-diazepan-5-one | nih.gov |

| N1 | (3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl | N-alkylation with 7-(4-bromobutoxy)-3,4-dihydro-2-(1H)-quinolinone. | 1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one | mdpi.comresearchgate.net |

| N1 | Substituted benzyl | Reaction with 2-chloro-N-(4,5-dihydro-1-methyl- derpharmachemica.comnih.govconicet.gov.artriazolo[4,3-a]quinolin-7-yl)acetamide followed by appropriate benzyl-diazepane. | 2-(4-(4-methylbenzyl)- derpharmachemica.comconicet.gov.ar-diazepan-1-yl)-N-(1-methyl-4,5-dihydro- derpharmachemica.comnih.govconicet.gov.artriazolo[4,3-a]quinolin-7-yl)acetamide | |

| N1 | 3,5-bis(trifluoromethyl)benzoyl | Acylation with corresponding acyl chloride. | 1-(3,5-bis(trifluoromethyl)benzoyl)-4-(4-chlorophenyl)-1,4-diazepan-5-one |

Variations of the Aryl Substituent (e.g., p-Tolyl, other substituted phenyls)

The nature and position of the substituent on the aryl ring attached to the diazepanone core significantly influence the molecule's properties. While the parent compound features an o-tolyl group, numerous analogs have been synthesized with different aryl moieties.

Research has explored a range of substitutions on the phenyl ring. A novel series of 1-aryl-1,4-diazepan-2-one derivatives were developed as potential triple reuptake inhibitors, showcasing various aryl groups at the N1 position. Specific examples include the synthesis of 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one and 4-(4-Methylphenyl)-1,4-diazepan-2-one, demonstrating the incorporation of alkylated phenyl groups.

Furthermore, halogenated phenyl groups are common, as seen in the synthesis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. acs.orgscilit.com The synthesis of 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine, a precursor for more complex heterocycles, involves the use of both p-tolyl and chlorophenyl groups. The design of such analogs often involves modifying the aryl group to include substituents like 4-fluorophenyl or 2,4-dichlorophenyl to fine-tune activity. These variations underscore the importance of the aryl substituent in developing new derivatives.

| Aryl Substituent | Position on Diazepanone | Compound Class/Example | Reference(s) |

| p-Tolyl | N4 | 4-(4-Methylphenyl)-1,4-diazepan-2-one | |

| p-Tolyl | C6 (in a pyrimidine (B1678525) precursor) | 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine | |

| 4-Chlorophenyl | C2, C7 | 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | acs.orgscilit.com |

| 4-Tert-butylphenyl | N1 | 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one | |

| Various Aryls | N1 | 1-Aryl-1,4-diazepan-2-one derivatives |

Fused Heterocyclic Systems Incorporating the 1,4-Diazepanone Moiety

Fusing the 1,4-diazepanone ring with other heterocyclic systems is a powerful strategy to create novel, complex molecular architectures. This approach has led to the development of indole (B1671886)/pyrrole-fused and pyrimidine-fused diazepanones, among others.

Indole/Pyrrole-Fused Diazepanones

The fusion of an indole or pyrrole (B145914) ring with the 1,4-diazepanone core has resulted in a class of compounds with significant structural complexity. Several synthetic methods have been developed to access these scaffolds.

A one-pot synthetic method for creating indole/pyrrole-fused 1,4-diazepanone scaffolds involves a sequential amide coupling and intramolecular aza-Michael addition. nih.govconicet.gov.ar This approach uses 1H-indole/pyrrole-2-carboxylic acids and Morita–Baylis–Hillman-derived allylamines, offering good stereoselectivity and the potential for gram-scale synthesis. nih.gov Another strategy employs a Lewis base-catalyzed [4 + 3] annulation between dinucleophilic indole-2-carboxamides and Morita–Baylis–Hillman carbonates to produce densely substituted indole-1,2-fused diazepanones.

Photoredox catalysis has also been utilized in a cascade radical addition and intramolecular cyclization of N-indolyl phenylacrylamides with aroyl chlorides to form indole-fused 1,4-diazepinones. Furthermore, a general approach for N-heterocycle-fused tetrahydro-1,4-diazepinones, including tetrahydro derpharmachemica.comconicet.gov.ardiazepino[1,2-a]indol-1-one derivatives, has been developed starting from ethyl 1H-indole-2-carboxylates. This two-step approach involves reaction with epichlorohydrin (B41342) followed by treatment with an amine to induce oxirane ring-opening and subsequent cyclization.

| Fused System | Synthetic Strategy | Starting Materials | Key Features | Reference(s) |

| Indole/Pyrrole-Fused | One-pot amide coupling/intramolecular aza-Michael addition | 1H-Indole/pyrrole-2-carboxylic acids and MBH-derived allylamines | Good stereoselectivity, gram-scale applicability. | nih.govconicet.gov.ar |

| Indole-Fused | Lewis base-catalyzed [4+3] annulation | Indole-2-carboxamides and MBH carbonates | Provides densely substituted indole-1,2-fused diazepanones. | |

| Indole-Fused | Visible-light photoredox catalysis | N-indolyl phenylacrylamides and aroyl chlorides | Cascade radical addition and intramolecular cyclization. | |

| Indole-Fused | Two-step N-alkylation and cyclization | Ethyl 1H-indole-2-carboxylates and epichlorohydrin, followed by amines | Straightforward approach to tetrahydro derpharmachemica.comconicet.gov.ardiazepino[1,2-a]indol-1-ones. |

Pyrimidine-Fused Diazepanones

Fusing a pyrimidine ring to the 1,4-diazepine core creates pyrimido[4,5-b] derpharmachemica.comconicet.gov.ardiazepines, a class of compounds that has attracted interest for its potential biological activities. Synthetic strategies towards these fused systems often involve the construction of the diazepine (B8756704) ring onto a pre-existing pyrimidine scaffold.

One effective method involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with tetraaminopyrimidines. nih.gov For example, a mixture of a chalcone (B49325) derivative and 2,4,5,6-tetraaminopyrimidine (B94255) dihydrochloride (B599025) can be heated under reflux in the presence of a catalyst like BF₃∙OEt₂ to yield 8,9-dihydro-7H-pyrimido[4,5-b] derpharmachemica.comconicet.gov.ardiazepines with high regioselectivity. nih.gov This method has been used to generate libraries of thiazole-based pyrimidodiazepines for biological screening.

Another approach focuses on the synthesis of tricyclic 4-chloro-pyrimido[4,5-b] derpharmachemica.comconicet.gov.arbenzodiazepines. conicet.gov.ar This strategy's key step is an intramolecular Friedel-Crafts cyclization of a 5-amino-4-(N-substituted)anilino-6-chloropyrimidine intermediate. The resulting fused system contains a reactive chloro group that can be further modified through nucleophilic substitution, allowing for additional diversification of the scaffold. conicet.gov.ar These methods provide efficient access to a variety of pyrimidine-fused diazepine derivatives.

| Fused System | Synthetic Strategy | Starting Materials | Key Features | Reference(s) |

| 8,9-dihydro-7H-pyrimido[4,5-b] derpharmachemica.comconicet.gov.ardiazepine | Reaction of chalcones with tetraaminopyrimidine | α,β-Unsaturated carbonyls and 2,4,5,6-tetraaminopyrimidine | High regioselectivity; catalyzed by BF₃∙OEt₂. | nih.gov |

| 4-chloro-pyrimido[4,5-b] derpharmachemica.comconicet.gov.arbenzodiazepine (B76468) | Intramolecular Friedel-Crafts cyclization | 5-amino-4-(N-substituted)anilino-6-chloropyrimidine and a carboxylic acid | Provides a core that can be further functionalized via nucleophilic substitution. | conicet.gov.ar |

Stereochemical Implications in Diazepanone Derivative Synthesis and Structure

The seven-membered diazepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.netnih.gov The presence and orientation of substituents play a significant role in determining the most stable conformation. For instance, in substituted cyclohexanes, which share some conformational principles with diazepanes, substituents generally prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.orglumenlearning.com